1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid
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Overview
Description
“1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid” is a chemical compound with the molecular formula C12H11F3N2O4 . It is a specialty product for proteomics research . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid” is characterized by a pyrrolidine ring attached to a nitro group and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid”. Pyrrolidine compounds, in general, are known for their versatility in chemical reactions due to the presence of the nitrogen heterocycle .Scientific Research Applications
- Application : Researchers have utilized 1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid in MAOS protocols to synthesize pyrrolidines, a versatile scaffold for drug discovery .
- Application : This compound participates in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives. For example, it can be used to synthesize 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .
Microwave-Assisted Organic Synthesis (MAOS)
Suzuki-Coupling Reactions
Future Directions
The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility to generate structural diversity . Future research could focus on exploring different substituents on the pyrrolidine ring of “1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid” to develop new compounds with different biological profiles.
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Result of Action
The pyrrolidine ring and its derivatives have been reported to have bioactive properties with target selectivity, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O4/c13-12(14,15)7-3-4-8(10(6-7)17(20)21)16-5-1-2-9(16)11(18)19/h3-4,6,9H,1-2,5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNDRCXDWXUIPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylic acid |
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